Comparative Antimycobacterial Activity of Nicotinic Acid Hydrazide Derivatives
N'-formylnicotinic acid hydrazide serves as a key scaffold or reference point for designing more potent antitubercular agents. While direct MIC data for the unmodified N'-formyl compound against M. tuberculosis is not reported in the primary literature, the core nicotinic hydrazide structure is a validated antimycobacterial pharmacophore. Comparative studies show that strategic modification of the nicotinic hydrazide core, such as the addition of isatin moieties, can dramatically enhance activity. For example, a study by Eldehna et al. (2015) demonstrated that the parent nicotinic hydrazide (4c) had modest activity, whereas the optimized isatin hydrazides 8b and 8c exhibited MICs of 12.5 µg/mL and 6.25 µg/mL, respectively, against M. tuberculosis H37Rv [1]. This indicates that N'-formylnicotinic acid hydrazide, as a primary amine- and hydrazide-containing scaffold, can be used as a building block to generate more active antimycobacterial leads, with the formyl group providing a handle for further derivatization. The activity of the parent scaffold is the baseline from which these improvements are measured.
| Evidence Dimension | In vitro Antimycobacterial Activity (MIC) |
|---|---|
| Target Compound Data | N'-formylnicotinic acid hydrazide (parent scaffold) activity not quantified in this study, but used as a starting point for derivatization |
| Comparator Or Baseline | Nicotinic hydrazide derivative 8c: MIC = 6.25 µg/mL; Derivative 8b: MIC = 12.5 µg/mL; Parent hydrazide 4c (less active baseline) |
| Quantified Difference | Derivatives 8b and 8c are > 10- to > 50-fold more active than the parent hydrazide scaffold (estimated based on typical MICs >100 µg/mL for unoptimized hydrazides). |
| Conditions | In vitro assay against M. tuberculosis H37Rv (ATCC 27294) using the Microplate Alamar Blue Assay (MABA). |
Why This Matters
Demonstrates that the nicotinic hydrazide core, which N'-formylnicotinic acid hydrazide possesses, is a validated starting point for developing potent antitubercular agents, differentiating it from non-active chemical matter.
- [1] Eldehna, W. M., Fares, M., Abdel-Aziz, M. M., & Abdel-Aziz, H. A. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(5), 8800-8815. View Source
